4'-Bromo-2'-fluoro-6'-nitroacetophenone
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H5BrFNO3 |
|---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
1-(4-bromo-2-fluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
InChI Key |
JMNFEPUGQNYRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluoro 6 Nitroacetophenone
Vibrational Spectroscopy Analysis (FTIR and FT-Raman)
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of a molecule. For 4'-Bromo-2'-fluoro-6'-nitroacetophenone, the spectra are complex due to the presence of multiple substituents on the benzene (B151609) ring.
Detailed Assignments of Characteristic Vibrational Modes
The vibrational modes of this compound can be assigned to specific functional groups and bond vibrations. The primary characteristic vibrations include those of the carbonyl group, the nitro group, carbon-halogen bonds, and the substituted aromatic ring.
Carbonyl (C=O) Stretching: The C=O stretching vibration of the acetyl group is one of the most intense and characteristic bands in the IR spectrum. For acetophenones, this band typically appears in the range of 1680-1700 cm⁻¹. In this molecule, the presence of multiple electron-withdrawing groups (EWG) on the phenyl ring is expected to increase the frequency of the C=O stretch compared to unsubstituted acetophenone (B1666503). The predicted region for this vibration would be approximately 1690-1710 cm⁻¹.
Nitro (NO₂) Group Vibrations: The nitro group gives rise to two distinct and strong stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) stretches. The asymmetric stretch is typically found in the 1500–1570 cm⁻¹ region, while the symmetric stretch appears between 1300 and 1370 cm⁻¹. spectroscopyonline.com For aromatic nitro compounds, these bands are often observed around 1525 cm⁻¹ and 1350 cm⁻¹, respectively.
Aromatic Ring Vibrations: The benzene ring itself has a series of characteristic vibrations. The C=C stretching vibrations within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. sphinxsai.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Due to the polysubstituted nature of the ring, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, would appear in the 800-900 cm⁻¹ range.
Carbon-Halogen Vibrations: The stretching vibrations of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds are also key signatures. The C-F stretching vibration is typically strong in the IR spectrum and is found in the range of 1100-1300 cm⁻¹. The C-Br stretch occurs at lower frequencies, generally in the 500-650 cm⁻¹ region.
A summary of the expected vibrational assignments is presented in the table below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
| Aromatic C-H Stretch | 3050 - 3150 | C-H (Aromatic) |
| Carbonyl C=O Stretch | 1690 - 1710 | C=O (Ketone) |
| Aromatic C=C Stretch | 1450 - 1600 | C=C (Aromatic Ring) |
| Asymmetric NO₂ Stretch | 1500 - 1570 | NO₂ (Nitro Group) |
| Symmetric NO₂ Stretch | 1300 - 1370 | NO₂ (Nitro Group) |
| C-F Stretch | 1100 - 1300 | C-F (Aryl Fluoride) |
| C-Br Stretch | 500 - 650 | C-Br (Aryl Bromide) |
| C-H Out-of-Plane Bend | 800 - 900 | C-H (Aromatic) |
Correlation of Spectral Signatures with Molecular Conformation and Substituent Effects
The vibrational frequencies of this compound are significantly influenced by the electronic effects of its substituents. The acetyl (-COCH₃), nitro (-NO₂), fluoro (-F), and bromo (-Br) groups are all electron-withdrawing. This collective electron withdrawal has several consequences on the vibrational spectra:
Effect on Carbonyl Frequency: The EWGs on the phenyl ring pull electron density away from the carbonyl carbon. This strengthens the C=O double bond, leading to an increase in its vibrational frequency (a blue shift) compared to unsubstituted acetophenone.
Effect on Aromatic Ring Vibrations: The strong EWGs alter the electron distribution within the benzene ring, which can shift the positions and intensities of the C=C stretching bands. The reduced symmetry of the 1,2,3,5-tetrasubstituted ring results in a more complex pattern of bands than in simpler benzene derivatives.
Molecular Conformation: The orientation of the acetyl and nitro groups relative to the plane of the benzene ring can affect the vibrational frequencies. Steric hindrance between the bulky ortho substituents (acetyl and nitro groups) might cause them to twist out of the plane of the ring. This twisting could reduce electronic conjugation and slightly alter the frequencies of both the C=O and NO₂ stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the structure.
Proton (¹H) NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the methyl protons and the two aromatic protons.
Methyl Protons (-CH₃): A singlet corresponding to the three equivalent protons of the acetyl group's methyl moiety would be observed. In typical acetophenones, this signal appears around δ 2.5-2.7 ppm. chemicalbook.com The strong electron-withdrawing nature of the substituted ring may cause a slight downfield shift.
Aromatic Protons (Ar-H): There are two protons on the aromatic ring, at the C-3' and C-5' positions. These protons are in different chemical environments and are expected to appear as distinct signals.
The proton at C-5' is situated between the bromo and nitro groups.
The proton at C-3' is situated between the fluoro and acetyl groups.
Both protons will be significantly deshielded due to the cumulative effect of the EWGs, placing their signals in the downfield region of the spectrum, likely between δ 7.5 and 8.5 ppm.
These two protons are meta to each other and will exhibit a small scalar coupling (⁴J_HH), appearing as two distinct doublets with a coupling constant of approximately 2-3 Hz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COCH₃ | ~2.7 | Singlet (s) | N/A |
| Ar-H (H-3' or H-5') | 7.5 - 8.5 | Doublet (d) | ~2-3 Hz (⁴J_HH) |
| Ar-H (H-5' or H-3') | 7.5 - 8.5 | Doublet (d) | ~2-3 Hz (⁴J_HH) |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Carbonyl Carbon (>C=O): The ketone carbonyl carbon is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 190-200 ppm. chemicalbook.com
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is the most upfield signal, expected around δ 25-30 ppm. chemicalbook.com
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.
Substituted Carbons (C-X): The four carbons directly attached to substituents (C-1', C-2', C-4', C-6') will have their chemical shifts strongly influenced by those substituents. The carbon attached to the fluorine (C-2') will show a large one-bond C-F coupling (¹J_CF), which is a key identifying feature. The carbon attached to bromine (C-4') will also be shifted, though the "heavy atom effect" of bromine can be complex. rsc.org The carbons attached to the nitro (C-6') and acetyl (C-1') groups will be deshielded.
Protonated Carbons (C-H): The two carbons bearing protons (C-3' and C-5') are expected in the typical aromatic region of δ 120-140 ppm. Their exact shifts will depend on the additive effects of the surrounding substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |
| >C=O | 190 - 200 | Most downfield signal |
| -CH₃ | 25 - 30 | Most upfield signal |
| C-1' (-COCH₃) | 135 - 145 | Quaternary, deshielded by acetyl group |
| C-2' (-F) | 155 - 165 | Quaternary, large ¹J_CF coupling (~250 Hz) |
| C-3' (-H) | 120 - 135 | Coupled to H-3' |
| C-4' (-Br) | 115 - 125 | Quaternary, attached to bromine |
| C-5' (-H) | 125 - 140 | Coupled to H-5' |
| C-6' (-NO₂) | 145 - 155 | Quaternary, deshielded by nitro group |
Fluorine-19 (¹⁹F) NMR Spectroscopic Insights
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.
Chemical Shift: The chemical shift of fluorine on an aromatic ring is influenced by the other substituents. With multiple electron-withdrawing groups present, the fluorine nucleus is expected to be deshielded. The chemical shift for aryl fluorides typically falls in the range of δ -100 to -140 ppm (relative to CFCl₃).
Coupling: The fluorine atom will couple to the nearest aromatic proton (H-3'), resulting in a doublet in the ¹⁹F spectrum with a coupling constant (³J_HF) of approximately 5-10 Hz. Weaker, longer-range couplings to H-5' (⁵J_HF) might also be observable, potentially leading to a doublet of doublets.
This comprehensive spectroscopic analysis, combining vibrational and multi-nuclear NMR techniques, allows for the unambiguous structural elucidation of this compound and a deeper understanding of the interplay of substituent effects on its molecular properties.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR spectroscopy is a powerful method for elucidating the precise structural connectivity of a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts and confirming the substitution pattern of the aromatic ring in this compound.
A hypothetical COSY spectrum would reveal the coupling between adjacent protons on the aromatic ring, helping to establish their relative positions. The HSQC spectrum would then correlate each proton signal to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, providing crucial information to piece together the entire molecular skeleton. For instance, a correlation between the methyl protons of the acetophenone group and the carbonyl carbon, as well as the adjacent aromatic carbon, would confirm the placement of the acetyl group.
Table 1: Hypothetical 2D NMR Connectivity Data for this compound
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (HSQC) | Key HMBC Correlations |
|---|---|---|
| H-3' | C-3' | C-1', C-2', C-4', C-5' |
| H-5' | C-5' | C-1', C-3', C-4', C-6' |
Note: The data in this table is hypothetical and serves as an example of the expected correlations.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular formula of this compound (C₈H₅BrFNO₃).
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for acetophenones include the cleavage of the acyl group, leading to the formation of a benzoyl cation and a methyl radical. The presence of the nitro, fluoro, and bromo substituents would influence the fragmentation, potentially leading to the loss of NO₂, CO, or halogen radicals.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
|---|---|
| [M]⁺ | [C₈H₅BrFNO₃]⁺ |
| [M-CH₃]⁺ | [C₇H₂BrFNO₃]⁺ |
| [M-NO₂]⁺ | [C₈H₅BrFO]⁺ |
Note: This table contains predicted fragmentation data based on the general behavior of similar compounds.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
As of the latest search, no publicly available crystal structure data exists for this compound or its immediate derivatives. If single crystals of sufficient quality were to be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state.
This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the planar structure of the benzene ring and the geometry of the substituent groups.
Crystal Packing and Hydrogen Bonding Networks
Analysis of the crystal packing would reveal how the molecules arrange themselves in the crystal lattice. Intermolecular interactions, such as dipole-dipole interactions involving the polar nitro and carbonyl groups, and potential weak hydrogen bonds (e.g., C-H···O or C-H···F), would be identified. These interactions play a crucial role in the stability and physical properties of the solid material. The presence of the bulky bromine atom and the electronegative fluorine and nitro groups would significantly influence the packing motif.
Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 6 Nitroacetophenone
Quantum Chemical Calculations
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies
No published studies were found that specifically report DFT or TD-DFT calculations for 4'-Bromo-2'-fluoro-6'-nitroacetophenone. Such studies would typically involve:
This subsection would have presented the optimized three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles, as determined by DFT calculations. A conformational analysis would have explored the potential energy surface to identify the most stable conformer(s).
Here, the theoretical infrared (IR) and Raman spectra would be discussed, with calculated vibrational frequencies assigned to specific molecular motions. This analysis is crucial for interpreting experimental spectroscopic data.
Molecular Orbital Analysis
No specific molecular orbital analyses for this compound have been reported. This section would have detailed:
The energies of the HOMO and LUMO are fundamental in predicting a molecule's chemical reactivity and its electronic absorption properties. The energy gap is a key indicator of molecular stability. TD-DFT calculations would further elucidate the nature of electronic transitions, predicting the UV-Vis absorption spectrum.
NBO analysis provides a detailed picture of charge distribution and the nature of bonding and non-bonding interactions within the molecule. This would include an examination of hyperconjugative interactions and intramolecular hydrogen bonding that could influence the molecule's structure and reactivity.
Analysis of Electronic Properties
The electronic properties of this compound are of significant interest due to the combined influence of the electron-withdrawing nitro group and the halogen substituents (bromo and fluoro) on the acetophenone (B1666503) framework. These substituents modulate the electron density distribution, which in turn governs the molecule's reactivity, intermolecular interactions, and optical behavior. Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into these properties.
Dipole Moments and Electrostatic Potentials
Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution on the molecular surface. Regions of negative electrostatic potential (typically colored in shades of red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack.
In the case of this compound, the ESP map is predicted to show a significant accumulation of negative charge around the oxygen atoms of the nitro and acetyl groups, as well as the fluorine atom. Conversely, the hydrogen atoms of the methyl group and the aromatic ring are expected to exhibit a positive electrostatic potential. The carbon atom attached to the bromine, fluorine, and nitro groups will also likely have a significant positive character due to the strong electron-withdrawing effects of these substituents. Understanding these electrostatic features is crucial for predicting the molecule's interactions with other polar molecules and its behavior in chemical reactions.
Table 1: Predicted Dipole Moment Components for this compound
| Component | Predicted Value (Debye) |
| µx | Value |
| µy | Value |
| µz | Value |
| Total | Calculated Total Value |
Note: The values in this table are illustrative and would be determined through specific computational calculations.
Nonlinear Optical (NLO) Properties Prediction and Evaluation
Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them and have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its ability to be polarized by an external electric field. Molecules with large dipole moments and significant differences between their ground and excited state electronic distributions often exhibit enhanced NLO properties.
The presence of both electron-donating (albeit weakly, through resonance) and strong electron-withdrawing groups in an aromatic system can lead to significant intramolecular charge transfer (ICT), a key factor for a high NLO response. In this compound, the acetophenone core can act as a π-bridge, facilitating charge transfer from the halogen-substituted part of the ring to the electron-withdrawing nitro group upon electronic excitation.
Computational chemistry allows for the prediction of NLO properties, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. The magnitude of β is influenced by factors like the extent of ICT, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the transition dipole moment. The bromo and nitro substituents are known to enhance the NLO properties of organic molecules. The bromo group can increase the molecular polarizability, while the nitro group is a classic strong electron acceptor that promotes ICT.
Table 2: Predicted Nonlinear Optical Properties of this compound
| Property | Predicted Value (a.u.) |
| Polarizability (α) | Value |
| First Hyperpolarizability (β) | Value |
| Second Hyperpolarizability (γ) | Value |
Note: These are representative parameters for NLO properties and their values would be obtained from specific quantum chemical computations.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
While quantum mechanical calculations provide insights into the electronic properties of a single molecule in a vacuum, molecular dynamics (MD) simulations can offer a dynamic picture of the molecule's behavior in a more realistic environment, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the exploration of conformational flexibility and the influence of the surrounding medium.
For this compound, MD simulations could be employed to investigate several aspects. Firstly, the molecule possesses some degree of conformational freedom, particularly around the rotatable bond connecting the acetyl group to the aromatic ring. MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformations in different environments.
Secondly, solvent effects can significantly influence the properties and behavior of a solute molecule. MD simulations using explicit solvent models can reveal how solvent molecules arrange themselves around this compound, and how this solvation structure affects its conformation and electronic properties. For instance, in a polar solvent, the dipole moment of the solute may be enhanced, and specific solute-solvent interactions, such as hydrogen bonding, could be identified. Understanding these interactions is crucial for predicting the molecule's solubility and reactivity in different media. While specific MD simulation data for this compound is not currently available in the literature, the methodology is well-established for studying similar halogenated and nitrated aromatic compounds.
Reactivity and Reaction Mechanisms of 4 Bromo 2 Fluoro 6 Nitroacetophenone
Nucleophilic Aromatic Substitution (SNAr) Reactions involving Fluorine and Bromine Substituents
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For an SNAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate. nbinno.com
In 4'-Bromo-2'-fluoro-6'-nitroacetophenone, both the fluorine and bromine atoms are in positions activated for SNAr:
The fluoro group at the 2'-position is ortho to the 6'-nitro group and para to the 4'-acetyl group (relative to the point of substitution).
The bromo group at the 4'-position is para to the 6'-nitro group and ortho to the acetyl group.
Both halogens are therefore potential leaving groups. However, in nucleophilic aromatic substitution, fluoride is typically a much better leaving group than bromide. The high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. Consequently, reactions with nucleophiles such as primary or secondary amines are expected to result in the selective displacement of the fluoride ion.
Table 1: Predicted Regioselectivity in SNAr Reactions
| Nucleophile | Leaving Group | Predicted Major Product | Rationale |
|---|---|---|---|
| R₂NH (Amine) | Fluoride | 4'-Bromo-2'-(dialkylamino)-6'-nitroacetophenone | Fluorine is a superior leaving group to bromine in SNAr reactions due to its ability to stabilize the transition state leading to the Meisenheimer complex. |
| R₂NH (Amine) | Bromide | 2'-Fluoro-4'-(dialkylamino)-6'-nitroacetophenone | This is the minor or unobserved product under typical SNAr conditions. |
Reduction Chemistry of the Nitro Group to Amino Functionality
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities, such as a ketone, is a common and important transformation. acs.org Various reagents are known to achieve this chemoselectivity, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. This dramatically alters the electronic properties of the aromatic ring. nih.gov
Common methods for the chemoselective reduction of the nitro group in nitroacetophenones include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with molecular hydrogen (H₂). Reaction conditions must be carefully controlled to avoid reduction of the ketone moiety.
Metal/Acid Systems: The use of metals such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) is a classic and effective method for reducing nitro groups without affecting ketones. reddit.com
Transfer Hydrogenation: Reagents like hydrazine in the presence of Pd/C can also effect this transformation.
Iron-Catalyzed Silane Reduction: Modern methods using earth-abundant iron catalysts with silanes, such as triethoxysilane, have demonstrated high efficiency and chemoselectivity for nitro group reduction over ketones, esters, and aryl halides. nih.gov
The product of this reaction is 2'-amino-4'-bromo-2'-fluoroacetophenone, a versatile intermediate for the synthesis of heterocyclic compounds like quinazolines and quinazolinones. nih.govorganic-chemistry.orgresearchgate.netorganic-chemistry.orgnih.gov
Table 2: Selected Methods for Chemoselective Nitro Group Reduction
| Reagent System | Substrate Example | Selectivity | Reference |
|---|---|---|---|
| Fe(iii) catalyst / (EtO)₃SiH | 4-Nitroacetophenone | High selectivity for NO₂ over C=O | nih.gov |
| Sn / HCl | m-Nitroacetophenone | Reduces NO₂ to NH₂; ketone is unaffected | reddit.com |
| 10% Pd/C / H₂ | 4-Nitroacetophenone | Can selectively reduce NO₂ under controlled conditions | nih.gov |
| Zn / NH₄Cl | 4-Nitroacetophenone | Reduces NO₂ group; ketone is unaffected | nih.gov |
Reactions involving the Ketone Moiety
The ketone functional group of this compound can undergo reductive amination. This process involves the reaction of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a powerful method for forming C-N bonds. frontiersin.org
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. The reaction converts the carbonyl group (C=O) into a secondary or tertiary amine moiety (CH-NRR').
The acetyl group possesses acidic α-hydrogens on its methyl carbon, making it potentially reactive in base-catalyzed condensation reactions like the Claisen-Schmidt condensation. wikipedia.org This reaction involves the formation of an enolate from the ketone, which then attacks an aldehyde (typically one lacking α-hydrogens) to form a chalcone derivative after dehydration. nih.gov
However, the reactivity of this compound in such reactions is expected to be low. The powerful electron-withdrawing effects of the nitro, bromo, and fluoro substituents significantly decrease the electron density of the entire molecule. This deactivation reduces the acidity of the α-hydrogens, making the initial enolate formation step more difficult under standard basic conditions. Research on Claisen-Schmidt condensations involving nitro-substituted benzaldehydes has shown that the presence of a nitro group can inhibit the reaction, highlighting the sensitivity of the condensation to electronic factors.
Electrophilic Aromatic Substitution Reactions on the Acetophenone (B1666503) Ring
Electrophilic aromatic substitution (EAS) reactions are characteristic of electron-rich aromatic systems. The benzene (B151609) ring in this compound is exceptionally electron-poor due to the cumulative deactivating effects of its four substituents.
Nitro Group (NO₂): Strongly deactivating and a meta-director.
Acetyl Group (COCH₃): Strongly deactivating and a meta-director.
Bromo (Br) and Fluoro (F) Groups: Deactivating due to their strong inductive effect, and ortho, para-directors.
The single remaining hydrogen atom on the aromatic ring is positioned meta to both the nitro and acetyl groups, and ortho to both the fluoro and bromo groups. Given that every substituent on the ring is deactivating, the substrate is extremely unreactive towards electrophiles. Standard EAS reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are highly unlikely to proceed and would require exceptionally harsh conditions that would likely lead to decomposition of the starting material.
Catalytic Transformations involving this compound as a Substrate or Ligand
The carbon-bromine bond in this compound serves as an excellent functional handle for a variety of palladium-catalyzed cross-coupling reactions. In these transformations, the C-Br bond is significantly more reactive towards oxidative addition by a palladium(0) catalyst than the more stable C-F bond. This allows for selective functionalization at the 4'-position.
This reactivity makes the compound a valuable substrate for building more complex molecular architectures. A closely related compound, 1-bromo-3-fluoro-5-nitrobenzene, is known to be an excellent substrate for these types of reactions. nbinno.com The compound itself is not typically used as a ligand due to its reactive nature.
Table 3: Potential Catalytic Cross-Coupling Reactions at the C-Br Bond
| Reaction Name | Coupling Partner | Resulting C-C or C-N Bond | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp²) | Biaryl or Styrenyl derivative |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Arylalkyne |
| Heck Coupling | Alkene (CH₂=CHR) | C(sp²)-C(sp²) | Substituted Styrene |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C(sp²)-N | N-Aryl Amine |
| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | C(sp²)-C(sp²) | Biaryl derivative |
Derivatization and Structure Activity Relationship Sar Studies Based on 4 Bromo 2 Fluoro 6 Nitroacetophenone Scaffold
Synthesis of Novel Derivatives by Modifying the Halogen, Nitro, and Acetyl Groups
The derivatization of the 4'-Bromo-2'-fluoro-6'-nitroacetophenone scaffold can be achieved through various synthetic strategies targeting its key functional groups. The acetyl group, in particular, serves as a common starting point for the synthesis of a broad class of compounds known as chalcones.
Synthesis of Chalcone Derivatives:
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of a substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.govjournaljabb.com In the context of the this compound scaffold, the acetyl group would react with various benzaldehydes to yield a diverse library of chalcone derivatives. The general synthetic scheme is as follows:
An equimolar mixture of the substituted acetophenone and a selected benzaldehyde is dissolved in a suitable solvent, such as ethanol. A base, commonly a 10% aqueous solution of sodium hydroxide, is then added dropwise to the stirred reaction mixture. The reaction is typically carried out at room temperature. journaljabb.com
This method allows for the introduction of a wide range of substituents on the second aromatic ring of the chalcone, enabling a thorough exploration of the structure-activity relationships.
Synthesis of Other Heterocyclic Derivatives:
Beyond chalcones, the reactive nature of the functional groups on the this compound scaffold allows for its use as a precursor in the synthesis of various other heterocyclic compounds. For instance, ω-bromoacetophenones can react with compounds like cyanoacetylhydrazine to form hydrazide-hydrazone derivatives, which can then be cyclized to afford a variety of heterocyclic systems, including 1,3,4-triazines, pyridines, and 1,3,4-oxadiazines. mdpi.com These reactions significantly expand the chemical space that can be explored from the initial scaffold.
Exploration of Biological Activities for Derivatives
Derivatives synthesized from the this compound scaffold have the potential to exhibit a range of biological activities. The specific combination of halogen, nitro, and other functional groups can lead to interactions with various biological targets.
Acetophenone derivatives and their downstream products, such as chalcones, have been investigated as inhibitors of various enzymes. For example, certain acetophenone derivatives have shown inhibitory activity against α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE). researchgate.net The inhibitory potential is often dependent on the nature and position of the substituents on the aromatic ring.
Molecular docking studies can provide insights into the potential binding modes of these derivatives within the active sites of enzymes. For instance, docking studies on fluoroquinolines with human topoisomerase II have revealed key interactions, such as hydrogen bonding, that contribute to their inhibitory activity. nih.gov Similar in silico studies could be applied to derivatives of this compound to predict their interactions with various enzymatic targets and guide the synthesis of more potent inhibitors.
The this compound scaffold is a valuable starting material for the synthesis of molecules with potential pharmacological applications, including anticancer and antimicrobial agents.
Anticancer Potential: Chalcone derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties. nih.gov For instance, α-fluorinated chalcones have been identified as potent inhibitors of the colchicine binding site on tubulin, leading to the disruption of microtubule networks and cell cycle arrest in cancer cells. nih.gov The presence of a bromide-substituted indole moiety on the chalcone structure was found to be particularly effective. nih.gov
Antimicrobial Potential: The structural features of the scaffold, including the presence of halogen and nitro groups, are known to contribute to antimicrobial activity. nih.gov Chalcones with fluoro substituents have shown significant potency against various microbial strains. nih.gov Specifically, the presence of fluoro groups on the B-ring of the chalcone structure has been linked to increased antimicrobial activity. nih.gov Furthermore, flavonoid derivatives containing bromine, chlorine, and a nitro group have been synthesized and have shown that flavones, a class of compounds that can be derived from chalcones, have superior inhibitory effects against pathogenic bacteria compared to their chalcone precursors. mdpi.com
The following table summarizes the antimicrobial activity of some relevant chalcone derivatives.
| Compound Type | Substituents | Target Organism | Activity Level |
| Fluoro-substituted Chalcone | Trimethoxy and monofluoro | Mycobacterium tuberculosis H37Rv | Significant |
| Fluoro-substituted Chalcone | Trimethoxy and monofluoro | Various pathogenic bacteria | Moderate to Potent |
| 6-Chloro-8-nitroflavone | Chloro, Nitro | Pathogenic bacteria | Potent |
| 6-Bromo-8-nitroflavanone | Bromo, Nitro | Probiotic bacteria | Growth stimulation |
Understanding the interaction of these derivatives with their biological targets at the molecular level is key to optimizing their activity. Molecular docking is a computational technique that can predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov
For example, molecular docking studies of nitro benzamide derivatives with the enzyme inducible nitric oxide synthase (iNOS) have shown that the number and orientation of nitro groups, along with their polarizabilities, are crucial for efficient binding. researchgate.net These studies suggest that compounds with an optimal number of nitro groups bind more effectively to the enzyme. researchgate.net Similar studies on derivatives of this compound could elucidate their binding mechanisms to various biological targets and inform the design of more potent and selective molecules.
Applications in Agrochemical Research
The structural motifs present in this compound are also relevant in the field of agrochemical research. The introduction of fluorine into bioactive molecules is a common strategy in the development of new pesticides, as it can significantly alter their chemical, physical, and biological properties. google.com
A structurally related compound, 2-bromo-4-fluoro-6-nitrophenol (B1271563), has been shown to possess broad-spectrum and high-efficiency agricultural bactericidal activity and a good inhibitory effect on weeds. google.com This suggests that derivatives of the this compound scaffold could also be explored for their potential as fungicides and herbicides. Phenolic compounds, in general, are known to exhibit biological activities such as antibacterial, insecticidal, and herbicidal effects, providing a rationale for the exploration of this class of compounds in agrochemical applications. google.com
Applications in Advanced Materials and Chemical Intermediates
Role as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of multiple reactive sites makes 4'-Bromo-2'-fluoro-6'-nitroacetophenone a highly valuable intermediate in complex organic synthesis. The presence of the acetophenone (B1666503) moiety, combined with the distinct properties of the halogen and nitro substituents, allows for a wide range of chemical transformations. Aromatic nitro compounds are well-established as important intermediates in the synthesis of various products, including dyes, polymers, and pharmaceuticals. nih.gov Similarly, halogenated acetophenones are recognized as pivotal precursors in the production of medicines and agricultural chemicals. innospk.com
The reactivity of this compound is governed by its functional groups. The ketone can undergo reactions such as additions and condensations. The nitro group, being strongly electron-withdrawing, influences the reactivity of the aromatic ring and can be chemically reduced to form an amino group, opening pathways to further derivatives. acs.org The bromine and fluorine atoms also serve as handles for various substitution and coupling reactions, essential for constructing more elaborate molecular architectures. innospk.comncert.nic.in
| Functional Group | Position | Potential Synthetic Transformations | Role in Synthesis |
|---|---|---|---|
| Acetophenone (Ketone) | 1' | Condensation, Addition, Reduction | Forms the core for building heterocyclic rings like chromones. |
| Nitro | 6' | Reduction to amine, Nucleophilic aromatic substitution | Key precursor for amino derivatives, essential for dyes and pharmacologically active compounds. |
| Bromo | 4' | Nucleophilic substitution, Cross-coupling reactions (e.g., Suzuki, Heck) | Acts as a leaving group or a site for carbon-carbon bond formation. |
| Fluoro | 2' | Nucleophilic aromatic substitution (activated by the nitro group) | Modifies electronic properties and can be a site for substitution. |
Synthesis of Heterocyclic Compounds (e.g., Chromones)
Substituted acetophenones are fundamental starting materials for synthesizing a variety of heterocyclic compounds, most notably chromones. researchgate.net Chromones, which feature a benzopyran-4-one core, are present in many natural products and are known for their wide range of pharmacological activities. ijrpc.comijmrset.com
The synthesis of chromones from o-hydroxyacetophenones is a well-established strategy in organic chemistry. ijrar.org Common methods include the Baker-Venkataraman rearrangement and Claisen condensation, which involve the reaction of an acetophenone derivative with an acyl chloride or an ester, followed by an acid-catalyzed intramolecular cyclization to form the chromone (B188151) ring. ijmrset.comijrar.org Although a direct synthesis of a chromone from this compound is not explicitly detailed in the provided search results, its structure is analogous to precursors used in established chromone syntheses. ijrar.orgossila.com For instance, a related compound, 4′-fluoro-3′-nitroacetophenone, is utilized in the synthesis of bicyclic heterocycles like chromene derivatives. ossila.com This suggests a viable pathway where the nitro group could be reduced to a hydroxyl group, creating the necessary o-hydroxyacetophenone intermediate, which could then undergo cyclization to form a highly substituted chromone.
Preparation of Coordination Complexes
The functional groups within this compound, specifically the ketone and nitro groups, possess oxygen atoms with lone pairs of electrons, making them potential sites for coordination with metal ions. While research on coordination complexes specifically involving this compound is limited, the parent molecule, ω-nitroacetophenone, has been shown to act as a chelating agent, forming complexes with various transition metals like manganese(II), iron(II), copper(II), and zinc(II). rsc.org In these complexes, the metal ions coordinate with the oxygen atoms of the nitro group and the enolic form of the ketone. This established reactivity for a similar molecule suggests that this compound could also serve as a ligand in coordination chemistry, with the potential to form stable metal complexes.
Potential in Polymer and Coating Science for Enhanced Properties
Aromatic compounds containing fluorine and bromine are valuable in polymer and materials science. rsc.orgresearchgate.net Fluorinated aromatic compounds are used as building blocks for high-performance polymers due to the unique properties imparted by fluorine, such as enhanced thermal stability and chemical resistance. acs.orgmdpi.com The presence of a bromine atom offers a reactive site for polymerization reactions, such as cross-coupling, or for grafting other polymer chains onto the aromatic ring. rsc.org
While direct applications of this compound in polymer science are not extensively documented, its structure suggests significant potential. The bromo- and fluoro-substituents could be leveraged in the synthesis of advanced polymers. Furthermore, the nitro group is a versatile functional group in this context. Aromatic nitro compounds are used in the synthesis of polymers, and the ability to reduce the nitro group to an amine provides a route to polyamides or polyimines, materials with a wide range of industrial applications. nih.gov
Use in the Development of Dyes and Pigments
Aromatic nitro compounds are foundational intermediates in the synthesis of synthetic dyes. researchgate.netontosight.ai The chromophoric (color-bearing) properties of many dyes are due to the presence of an azo group (-N=N-), which is typically formed through a process that begins with an aromatic nitro compound. quora.com
The synthesis pathway involves the chemical reduction of the nitro group to an amino group (an amine). quora.com This resulting aromatic amine is then diazotized and coupled with another aromatic compound to produce an azo dye. ekb.egncsu.edu The extensive variety in color and properties of azo dyes is achieved by varying the structure of the initial nitro compound and the coupling partner. ekb.eg Given this well-established role of nitroaromatics, this compound is a potential precursor for creating novel azo dyes and pigments. The presence of the bromo and fluoro groups could be used to tune the final color and properties, such as lightfastness or solubility, of the resulting dye molecule.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The conventional synthesis of polysubstituted aromatics often involves multi-step processes with harsh reagents, such as strong acids for nitration and electrophilic halogenation, leading to environmental concerns and challenges in regioselectivity. google.communi.czgoogle.com Future research should focus on developing more efficient and sustainable synthetic pathways.
Key areas for investigation include:
Green Chemistry Approaches: The adoption of green synthesis methods could significantly improve the environmental footprint of producing this compound. google.com Research into mechanochemistry, which uses solvent-free or low-solvent grinding techniques, could offer a high-yield, sustainable alternative to traditional solution-phase synthesis. mdpi.com Furthermore, exploring catalysis in environmentally benign solvents like ionic liquids may enhance reaction rates and selectivity while simplifying product isolation. researchgate.net
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly crucial for highly exothermic reactions like nitration. google.com A transition from batch to flow synthesis could improve safety, yield, and scalability.
Catalytic C-H Functionalization: A forward-thinking approach would involve the direct, late-stage functionalization of a simpler acetophenone (B1666503) precursor. Developing catalytic systems (e.g., using palladium, copper, or nickel) for regioselective C-H nitration, bromination, and fluorination would represent a significant leap in synthetic efficiency, reducing the number of steps and associated waste.
| Methodology | Potential Advantages | Research Focus |
|---|---|---|
| Mechanochemistry | Reduced solvent waste, potentially faster reaction times, energy efficiency. mdpi.com | Screening of liquid-assisted grinding (LAG) conditions and catalysts. |
| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., nitration), improved yield and purity, scalability. google.com | Reactor design, optimization of flow rates, temperature, and reagent stoichiometry. |
| C-H Functionalization | Atom economy, reduced number of synthetic steps from simpler precursors. | Development of regioselective catalysts for direct nitration and halogenation. |
In-depth Mechanistic Studies of Complex Reactions
The reactivity of 4'-Bromo-2'-fluoro-6'-nitroacetophenone is complex due to the interplay of its functional groups. The aromatic ring is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). Future research should aim to unravel the mechanisms governing its reactions.
Key mechanistic questions to explore include:
Regioselectivity of SNAr: The compound possesses three potential leaving groups for SNAr: bromide, fluoride, and the nitro group. The relative reactivity of these sites is highly dependent on the nucleophile and reaction conditions. researchgate.netnih.gov Detailed kinetic studies are needed to determine the order of displacement and the factors that govern regioselectivity. While the C-F bond is strong, fluorine is known to be a potent activating group for SNAr at ortho and para positions, and in some cases, can be a better leaving group than other halogens. researchgate.netnih.gov
Concerted vs. Stepwise Mechanisms: While SNAr reactions have traditionally been viewed as stepwise processes involving a stable Meisenheimer complex, recent studies on less-activated systems suggest that many are actually concerted. nih.gov Given the electronic nature of this substrate, it is crucial to investigate whether its reactions proceed through a stepwise, concerted, or borderline mechanism. This can be probed using kinetic isotope effect (KIE) studies and computational modeling.
Reactivity of the Acetyl Group: The influence of the heavily substituted aromatic ring on the reactivity of the acetyl group's α-protons and carbonyl carbon remains unexplored. Studies on condensation reactions, oxidations, and reductions at this site would provide a more complete chemical profile of the molecule.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before embarking on extensive laboratory work.
Future computational studies should include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, including its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and reactivity indices. nih.govresearchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack, rationalize spectroscopic data (IR, Raman, NMR), and determine the relative stability of reaction intermediates and transition states. researchgate.netnih.govchemrxiv.org
Predictive Reactivity Models: Machine learning algorithms and quantitative structure-activity relationship (QSAR) models can be trained to predict the regioselectivity of further substitutions on the aromatic ring. nih.govresearchgate.netrsc.org Tools like RegioSQM, which predict outcomes of electrophilic aromatic substitutions based on calculated proton affinities, could be adapted and tested for this highly substituted system. rsc.org
Virtual Screening and Molecular Docking: To explore its potential in medicinal chemistry, the molecule can be used as a scaffold in virtual screening campaigns. Molecular docking and molecular dynamics (MD) simulations can predict its binding affinity and interaction modes with various biological targets, such as protein kinases or enzymes, guiding the synthesis of derivatives with potential therapeutic activity. nih.govmdpi.com
| Computational Method | Objective | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic properties, vibrational spectra, and reaction pathways. nih.govresearchgate.net | Rationalize reactivity, predict regioselectivity, support mechanistic studies. |
| Machine Learning (e.g., RegioSQM) | Predict the site of further chemical reactions on the molecule. nih.govrsc.org | Guide synthetic efforts for creating new derivatives with high accuracy. |
| Molecular Docking & MD Simulations | Screen for potential biological targets and evaluate binding stability. nih.gov | Identify promising avenues for drug discovery and design of bioactive derivatives. |
Exploration of Novel Applications in Interdisciplinary Fields
The dense functionalization of this compound makes it a promising building block for applications beyond traditional organic synthesis.
Unexplored interdisciplinary applications could include:
Medicinal Chemistry: Nitroaromatic compounds have a long history in medicine, exhibiting a wide range of biological activities, including antibacterial and antiparasitic effects. nih.gov The nitro group can act as both a key pharmacophore and a potential toxicophore, a duality that warrants careful investigation. nih.gov This compound could serve as a starting point for developing inhibitors for specific biological targets, such as those in infectious diseases or oncology. ossila.com
Materials Science: The high polarity and potential for intermolecular interactions (e.g., halogen bonding, π-π stacking) make this molecule an interesting candidate for creating novel organic materials. Derivatives could be explored as components in nonlinear optical materials, liquid crystals, or as monomers for specialty polymers with unique thermal or electronic properties. ossila.comresearchgate.net
Agrochemicals: Related compounds like 2-bromo-4-fluoro-6-nitrophenol (B1271563) have been patented for their agricultural bactericidal and herbicidal activities. google.com This suggests that this compound or its derivatives could be investigated as potential leads for new, effective agrochemicals.
Design and Synthesis of Next-Generation Derivatives with Tailored Properties
The true potential of this compound lies in its use as a versatile scaffold for creating a library of new molecules with customized properties. wisdomlib.org
Strategic approaches to derivatization include:
Selective Functionalization: Develop selective reactions to modify one functional group while leaving the others intact. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could be used to replace the bromine atom, while the fluorine and nitro groups remain. Conversely, selective nucleophilic substitution of the fluorine could be explored.
Reduction and Elaboration of the Nitro Group: The nitro group can be readily reduced to an amine, which serves as a handle for a vast array of subsequent chemical transformations, including amide formation, diazotization, and alkylation. This opens a pathway to a large family of novel amino-acetophenone derivatives.
Pharmacophore-Based Design: If a biological target is identified through computational screening, a pharmacophore model can be constructed. nih.govacs.orgnih.gov This model would define the key chemical features required for activity, guiding the rational design and synthesis of next-generation derivatives with enhanced potency and selectivity. For instance, creating hybrid molecules by linking the acetophenone core to other bioactive scaffolds like chalcones or pyrazoles could lead to compounds with novel or dual-action therapeutic profiles. ossila.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
